molecular formula C13H10F3NO3 B15221363 Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate

Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B15221363
M. Wt: 285.22 g/mol
InChI Key: QTRADCYIYOXSTF-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the pyrrole family This compound is characterized by the presence of a trifluorophenyl group, a methoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, using a trifluorophenylboronic acid and a halogenated pyrrole intermediate.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-hydroxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate.

    Reduction: 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-methanol.

    Substitution: 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate derivatives with substituted halogens.

Scientific Research Applications

Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrrole ring provides structural stability. The methoxy and carboxylate groups may participate in hydrogen bonding and electrostatic interactions, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxy-5-phenyl-1H-pyrrole-3-carboxylate: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.

    Methyl 4-methoxy-5-(2,4-difluorophenyl)-1H-pyrrole-3-carboxylate: Contains fewer fluorine atoms, which may affect its reactivity and binding affinity.

    Methyl 4-methoxy-5-(2,6-difluorophenyl)-1H-pyrrole-3-carboxylate: Different fluorine substitution pattern, leading to variations in its chemical behavior.

Uniqueness

Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its electronic properties and reactivity. This makes it a valuable compound for studying the effects of fluorination on chemical and biological systems.

Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H10F3NO3/c1-19-12-7(13(18)20-2)5-17-11(12)10-8(15)3-6(14)4-9(10)16/h3-5,17H,1-2H3

InChI Key

QTRADCYIYOXSTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(NC=C1C(=O)OC)C2=C(C=C(C=C2F)F)F

Origin of Product

United States

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